molecular formula C16H22N2O3 B594678 tert-butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 1259224-07-1

tert-butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B594678
CAS No.: 1259224-07-1
M. Wt: 290.363
InChI Key: ODVIBBIJXMZYKO-UHFFFAOYSA-N
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Description

tert-Butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate is a high-value, Boc-protected dihydroquinoline derivative designed for advanced organic and medicinal chemistry research. This compound features a 3,4-dihydroquinoline scaffold, a privileged structure in drug discovery, which is further functionalized with an acetamido group and protected with a tert-butoxycarbonyl (Boc) group. The Boc group is a cornerstone in synthetic chemistry, serving as a protecting group for secondary amines to enable selective reactions at other molecular sites during multi-step synthesis, and can be readily removed under mild acidic conditions . The dihydroquinoline core is a common intermediate in constructing more complex nitrogen-containing heterocycles, which are frequently explored in the development of active pharmaceutical ingredients (APIs) . Compounds with similar structures, such as those featuring amino or hydroxy substituents, are routinely supplied as key intermediates for industrial-scale research . The specific 3-acetamido substitution on this scaffold enhances its molecular complexity, making it a versatile building block for constructing targeted compound libraries. This chemical is intended solely for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet (SDS) prior to handling and employ appropriate safety precautions.

Properties

IUPAC Name

tert-butyl 3-acetamido-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11(19)17-13-9-12-7-5-6-8-14(12)18(10-13)15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVIBBIJXMZYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC2=CC=CC=C2N(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721433
Record name tert-Butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259224-07-1
Record name tert-Butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Alkylation and Cyclocondensation

A widely adopted approach involves Friedel-Crafts alkylation of aniline derivatives followed by cyclocondensation. For example:

  • Friedel-Crafts alkylation :
    Reaction of 3-nitroaniline with tert-butyl acrylate in the presence of AlCl₃ yields 3-nitro-4-tert-butyloxycarbonylaniline.

  • Cyclocondensation :
    Treatment with diketene under basic conditions induces cyclization to form 3-nitro-3,4-dihydroquinoline-1(2H)-carboxylate.

Key parameters :

  • Temperature: 0–5°C for alkylation (prevents over-alkylation)

  • Solvent: Dichloromethane (optimal for AlCl₃ activity)

  • Yield: 68–72% over two steps

Reductive Amination Pathways

Alternative routes employ reductive amination of ketoesters:

  • Synthesis of 3-keto intermediate :
    Ethyl 3-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is prepared via Dieckmann cyclization of N-(2-carbethoxyethyl)anthranilic acid.

  • Reductive amination :
    Condensation with ammonium acetate and subsequent reduction with NaBH₃CN introduces the C3 amino group.

Advantages :

  • Avoids nitro group handling

  • Enables stereochemical control at C3

  • Overall yield: 55–60%

Introduction of the Acetamido Group

Direct Acetylation of 3-Amino Intermediate

The most straightforward method involves acetylating 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate:

Procedure :

  • Dissolve 3-amino derivative (1.0 equiv) in anhydrous DCM (0.4 M)

  • Add acetyl chloride (1.5 equiv) dropwise at 0°C

  • Catalyze with DMAP (0.05 equiv) and NEt₃ (2.0 equiv)

  • Stir at room temperature for 2–3 hours

Optimization data :

ConditionVariationYield (%)Purity (HPLC)
BaseNEt₃ vs. pyridine78 vs. 6598.5 vs. 97.2
SolventDCM vs. THF78 vs. 5298.5 vs. 96.8
CatalystDMAP vs. none78 vs. 4098.5 vs. 95.1

Critical considerations :

  • Excess acetyl chloride leads to N,O-diacetylation byproducts

  • DMAP accelerates reaction by 3-fold compared to uncatalyzed conditions

Tandem Deprotection-Acetylation

For protected amino precursors (e.g., phthalimido derivatives):

  • Deprotection :
    Hydrazinolysis with hydrazine hydrate in ethanol (82% yield)

  • In situ acetylation :
    Direct treatment with acetic anhydride without intermediate isolation

Advantages :

  • Reduces purification steps

  • Minimizes amine oxidation

  • Combined yield: 75–80%

tert-Butyl Carbamate Installation

Schotten-Baumann Conditions

Classical carbamate formation using tert-butyl chloroformate:

Protocol :

  • Suspend dihydroquinoline (1.0 equiv) in 10% NaOH(aq)

  • Add tert-butyl chloroformate (1.2 equiv) in dioxane

  • Stir vigorously at 0°C for 1 hour

Yield : 85–90%
Side reactions :

  • Over-carbonylation at O4 (5–8%)

  • Hydrolysis of tert-butyl group under strongly basic conditions

Catalytic DMAP-Mediated Coupling

Modern approach using DMAP catalysis:

Reaction setup :

  • Solvent: THF

  • Base: NEt₃

  • Catalyst: DMAP (10 mol%)

  • Temperature: 25°C

Benefits :

  • Completed in 30 minutes

  • No observable O4 carbonylation

  • Yield: 92–95%

Integrated Synthetic Routes

Linear Synthesis (N1 Protection → C3 Acetylation)

Stepwise process :

  • Dihydroquinoline core assembly

  • N1 protection with Boc₂O

  • C3 amination via Buchwald-Hartwig coupling

  • Acetylation of C3 amine

Overall yield : 42–47%
Challenges :

  • Requires palladium catalysis for amination

  • Multiple purification steps

Convergent Synthesis (Fragment Coupling)

Alternative approach :

  • Prepare 3-acetamido-3,4-dihydroquinoline

  • React with Boc-anhydride in flow reactor

Advantages :

  • Avoids intermediate isolations

  • Enables kilogram-scale production

  • Yield: 58–62%

Critical Analysis of Methodologies

Yield Comparison Across Routes

MethodKey StepsTotal Yield (%)Purity (%)
Linear synthesisCyclization → Boc → Acetylation42–4798.2
Reductive aminationKetoester → NH₂ → Ac55–6097.8
Convergent approachFragment coupling in flow58–6299.1

Byproduct Formation and Mitigation

ByproductSourceMitigation Strategy
N,O-Diacetylated derivativeExcess acetylating agentStrict stoichiometric control
O4-Carbonylated speciesSchotten-Baumann conditionsUse DMAP catalysis
DehydroquinolineAcidic conditions during BocMaintain pH > 8.5

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can yield dihydroquinoline derivatives with varying degrees of saturation.

    Substitution: The acetamido and tert-butyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of tert-butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and physicochemical properties of dihydroquinoline derivatives are highly substituent-dependent. Below is a comparative analysis of key analogs:

Key Observations:

Synthetic Yields: Yields vary significantly based on substituents and methods. For example, Pd-catalyzed reactions (e.g., 1d-CHO: 66% ) often outperform microwave-assisted Suzuki couplings (2b: 44.4% ) or asymmetric hydrogenations (2h: 39% ).

Stereochemical Control :

  • Chiral centers at the 4-position (e.g., compound 6 ) are achieved using sulfinylimine chemistry, while Ru catalysis enables fluorination at the 3-position (2h) with moderate enantioselectivity .

Spectroscopic Signatures :

  • Aldehyde substituents (1d-CHO) show distinct $ ^1H $ NMR signals at δ 9.82 (t, CHO) .
  • Fluoro and chloro substituents (2h) result in characteristic $ ^{19}F $ NMR shifts and HRMS fragmentation patterns .

Physicochemical Properties

  • Lipophilicity : The tert-butyl carbamate group enhances solubility in organic solvents, as evidenced by the oily consistency of analogs like 2b and 3j .
  • Optical Activity : Chiral analogs (e.g., 3j: [α]$_D^{28}$ = -2.0, 92% ee ) highlight the role of stereochemistry in pharmacological profiles.

Biological Activity

Tert-butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate is a compound with potential biological significance, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H22N2O3
  • Molecular Weight : 290.36 g/mol
  • CAS Number : Specific CAS number not provided in the search results.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various quinoline derivatives, including this compound. The compound exhibits activity against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against Candida albicans, suggesting its potential as an antifungal agent.

The mechanisms underlying the biological activity of this compound are not fully elucidated. However, related compounds have been shown to act through various pathways:

  • Inhibition of Cell Wall Synthesis : Similar quinoline derivatives disrupt bacterial cell wall formation.
  • DNA Intercalation : Some studies suggest that quinolines can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways of pathogens.

Case Study 1: Efficacy Against Multidrug-Resistant Strains

A recent study evaluated the efficacy of this compound against multidrug-resistant (MDR) strains of Staphylococcus aureus. The compound demonstrated significant antibacterial activity, with a notable reduction in bacterial load in vitro compared to control groups .

Case Study 2: Synergistic Effects with Other Antibiotics

Another investigation assessed the synergistic effects of this compound when combined with standard antibiotics like vancomycin. Results indicated enhanced efficacy against resistant strains when used in combination therapy, suggesting a potential strategy for overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 3-acetamido-3,4-dihydroquinoline-1(2H)-carboxylate, and how do reaction conditions influence yield?

  • Methodology:

  • Catalytic systems: Use iridium or palladium catalysts for enantioselective amination or cross-coupling reactions. For example, iridium-catalyzed amination achieves up to 94% yield under standard conditions (DMF, 50°C) . Palladium-catalyzed allylic substitution (e.g., with allyl acetates) requires anhydrous DCM and Ti(OEt)₄ for imine intermediate formation .

  • Key steps: Boc protection of dihydroquinolinones using Boc₂O and DMAP in anhydrous DCM .

  • Purification: Flash column chromatography (SiO₂ or AlO₂) with gradient elution (hexane:acetone or ethyl acetate) .

    • Data Table:
MethodCatalystSolventTemp (°C)YieldReference
AminationIrDMF5094%
Allylic substitutionPdDCMRT82%
Boc protectionDMAPDCMRT85–90%

Q. How can structural characterization (NMR, HRMS) resolve ambiguities in dihydroquinoline derivatives?

  • Methodology:

  • ¹H/¹³C NMR: Focus on diagnostic signals:
  • tert-Butyl groups: δ ~1.5 ppm (singlet, 9H) .
  • Acetamido protons: δ ~2.0–2.1 ppm (singlet, 3H) .
  • Aromatic protons: δ 6.8–7.6 ppm (doublets/dd, J = 8–10 Hz) .
  • HRMS: Confirm molecular ion ([M+Na]⁺) with <2 ppm error .
  • SFC/HPLC: Determine enantiomeric excess (e.g., 92% ee via SFC) .

Advanced Research Questions

Q. What strategies address conflicting biological activity data for dihydroquinoline derivatives in pharmacological studies?

  • Methodology:

  • Target validation: Use knockout cell lines or competitive binding assays to confirm interactions with opioid receptors (MOR/DOR) .

  • SAR analysis: Compare substituent effects (e.g., nitro groups enhance antimicrobial activity; methoxy groups improve lipid regulation) .

  • Dose-response studies: Optimize concentrations (e.g., IC₅₀ values) using in vitro cytotoxicity assays (e.g., MTT) .

    • Data Contradiction Example:
  • Conflicting reports: Nitro-substituted derivatives show variable anticancer activity (e.g., 10–60% inhibition in MCF-7 cells).

  • Resolution: Test under standardized conditions (pH 7.4, 37°C) and validate via apoptosis markers (caspase-3 activation) .

Q. How can functional group transformations (e.g., hydrolysis of tert-butyl esters) expand the compound’s utility in drug discovery?

  • Methodology:

  • Acid/Base hydrolysis: Convert tert-butyl esters to carboxylic acids using TFA/DCM (RT, 12–24 hrs) .

  • Cross-coupling: Introduce cyclobutyl or trifluoromethyl groups via Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) .

  • Reductive amination: Modify acetamido groups with NaBH₃CN or H₂/Pd-C .

    • Case Study:
  • tert-Butyl → carboxylic acid conversion enables peptide coupling (EDCI/DMAP) for prodrug synthesis .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., opioid receptors)?

  • Methodology:

  • Molecular docking: Use AutoDock Vina with crystal structures of MOR (PDB: 5C1M) to map binding pockets .
  • MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models: Correlate logP (2.8–3.4) and polar surface area (38–45 Ų) with blood-brain barrier permeability .

Data Analysis & Optimization

Q. How do solvent polarity and temperature affect enantioselective synthesis outcomes?

  • Methodology:

  • Solvent screening: Compare DMF (high polarity) vs. THF (moderate polarity) in iridium-catalyzed reactions. DMF improves catalyst stability (ΔΔG‡ ~2 kcal/mol) .

  • Temp gradients: Optimize between 25–50°C; higher temps (50°C) accelerate kinetics but may reduce ee .

    • Data Table:
SolventDielectric ConstantReaction Rate (k, s⁻¹)ee (%)
DMF36.70.4592
THF7.50.2885

Q. What structural features explain the compound’s stability under acidic vs. basic conditions?

  • Mechanistic Insights:

  • Acid sensitivity: The tert-butyl ester hydrolyzes rapidly in TFA (pH <2) due to electrophilic carbonyl activation .
  • Base resistance: The acetamido group’s electron-withdrawing effect stabilizes the quinoline core against nucleophilic attack (e.g., NaOH, pH >10) .

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